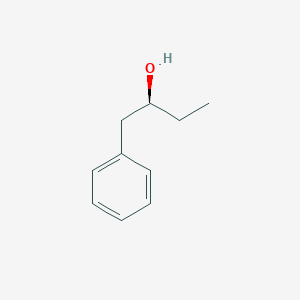

(2S)-1-phenylbutan-2-ol

描述

(2S)-1-phenylbutan-2-ol is an organic compound with the molecular formula C10H14O It is a chiral secondary alcohol, meaning it has a hydroxyl group (-OH) attached to a secondary carbon atom, which is also bonded to a phenyl group and an ethyl group

准备方法

Synthetic Routes and Reaction Conditions

(2S)-1-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-phenylbutan-2-one, using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method involves the asymmetric hydrogenation of 1-phenylbut-1-en-2-one using a chiral catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process.

化学反应分析

Types of Reactions

(2S)-1-phenylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-phenylbutan-2-one.

Reduction: The compound can be reduced to form the corresponding alkane, 1-phenylbutane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products

Oxidation: 1-phenylbutan-2-one

Reduction: 1-phenylbutane

Substitution: Various halides, such as 1-phenyl-2-chlorobutane or 1-phenyl-2-bromobutane

科学研究应用

Chemical Synthesis

Chiral Building Block

(2S)-1-phenylbutan-2-ol is primarily utilized as a chiral building block in the synthesis of more complex organic molecules. Its stereochemistry enables the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications where chirality can influence biological activity.

Synthetic Pathways

The compound can undergo various transformations:

- Oxidation to yield 1-phenylbutan-2-one.

- Reduction to produce 1-phenylbutane.

- Substitution reactions leading to halides such as 1-phenyl-2-chlorobutane or 1-phenyl-2-bromobutane.

Research indicates that this compound may exhibit potential biological activities, including:

- Enzyme Interactions: The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially influencing their activity.

- Pharmacological Potential: Ongoing studies suggest its use as an intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting specific biological pathways.

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is employed in the production of fragrances and flavors. It is often incorporated into cosmetic products and cleaning agents to enhance sensory appeal .

Data Table: Comparison of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemical Synthesis | Chiral building block for organic compounds | Used in synthesizing pharmaceuticals |

| Biological Activity | Potential interactions with enzymes and pharmacological effects | Research on drug development |

| Industrial Use | Fragrance and flavoring agent | Cosmetics, detergents |

Case Study 1: Synthesis of Pharmaceuticals

A notable study highlighted the use of this compound as a precursor in synthesizing anti-inflammatory agents. Researchers demonstrated that its chiral nature facilitated the creation of compounds with enhanced efficacy and reduced side effects compared to non-chiral counterparts.

Case Study 2: Fragrance Development

In a project aimed at developing new fragrance formulations, this compound was incorporated into several prototypes. Sensory evaluations indicated that fragrances containing this compound were preferred for their complexity and depth, showcasing its potential in the fragrance industry.

作用机制

The mechanism of action of (2S)-1-phenylbutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. In synthetic chemistry, its reactivity is primarily determined by the presence of the hydroxyl group and the phenyl ring, which can participate in various chemical transformations.

相似化合物的比较

Similar Compounds

(2R)-1-phenylbutan-2-ol: The enantiomer of (2S)-1-phenylbutan-2-ol, with similar chemical properties but different biological activity.

1-phenylbutan-2-one: The ketone form, which lacks the hydroxyl group and has different reactivity.

1-phenylbutane: The fully reduced form, which lacks both the hydroxyl group and the carbonyl group.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to participate in a wide range of chemical reactions, combined with its potential biological activity, makes it a versatile compound in both research and industrial applications.

生物活性

(2S)-1-phenylbutan-2-ol, also known as 1-phenyl-2-butanol, is a chiral alcohol that has garnered interest for its potential biological activities. This compound is characterized by its phenyl group attached to a butanol structure, which contributes to its diverse interactions in biological systems. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

This compound has the following chemical structure:

It can be synthesized through various methods, including Grignard reactions and reduction of ketones. The synthesis typically involves the reaction of phenylacetaldehyde with butyllithium followed by hydrolysis .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 134.20 g/mol |

| Melting Point | 20 °C |

| Boiling Point | 205 °C |

| Solubility | Soluble in ethanol |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In assays measuring DPPH radical scavenging activity, this compound exhibited a dose-dependent response, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests that it may play a role in protecting cells from oxidative stress .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, such as Alzheimer's disease, the compound has been shown to reduce neuroinflammation and improve cognitive function. The proposed mechanism involves modulation of neurotransmitter levels and inhibition of pro-inflammatory cytokines .

Case Studies

- Neuroprotection in Rodent Models : A study conducted on mice demonstrated that administration of this compound significantly improved memory retention in Morris water maze tests, indicating potential cognitive benefits .

- Antibacterial Efficacy : In a clinical setting, a formulation containing this compound was tested against skin infections caused by Staphylococcus aureus. Results showed a reduction in infection rates compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

Modulation of Enzyme Activity

The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

Interaction with Cell Membranes

Its hydrophobic properties allow it to integrate into cell membranes, potentially altering membrane fluidity and affecting signal transduction pathways.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for achieving high enantiomeric purity in (2S)-1-phenylbutan-2-ol?

- Methodological Answer : Chiral resolution via enzymatic catalysis or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can yield high enantiomeric excess. For stereochemical verification, X-ray crystallography (using SHELX software for refinement ) or chiral HPLC (as demonstrated in bedaquiline analysis ) is critical. Kinetic resolution using lipases or esterases may also separate enantiomers effectively.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm the phenyl group and alcohol moiety.

- Chiral HPLC : To validate enantiopurity (similar to bedaquiline quantification methods ).

- Mass Spectrometry : For molecular weight confirmation.

- Polarimetry : To measure optical activity and compare with literature values.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and ensure ventilation (fume hoods with ≥100 ft/min airflow ).

- Avoid skin/eye contact; rinse with water for 15 minutes if exposed (as per safety guidelines for structurally similar alcohols ).

- Store in sealed containers under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How does the (2S) configuration influence biological activity or fragrance applications?

- Methodological Answer :

- Pharmacological Studies : Compare enantiomers in receptor-binding assays (e.g., bedaquiline’s ATP synthase inhibition ).

- Fragrance Research : Evaluate odor thresholds and stability in formulations, referencing IFRA standards for phenyl alcohol derivatives .

- Enantiomer-Specific Effects : Use chiral chromatography to isolate (2S) and (2R) forms and test their bioactivity/volatility .

Q. What experimental designs are optimal for resolving racemic 1-phenylbutan-2-ol into its (2S)-enantiomer?

- Methodological Answer :

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer.

- Chiral Stationary Phases : Employ HPLC columns with cellulose-based phases for separation .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Q. How can stability studies be designed to assess degradation pathways under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat, light, and humidity; monitor via HPLC-UV .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life.

- Structural Elucidation : Identify degradation products using LC-MS and -NMR .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict solubility and logP values using software like GROMACS.

- Density Functional Theory (DFT) : Calculate vibrational spectra (IR) and compare with experimental data .

- NIST Chemistry WebBook : Cross-reference spectral and thermodynamic data for validation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess values for this compound?

- Methodological Answer :

- Triangulation : Validate results using multiple techniques (e.g., polarimetry, chiral HPLC, and X-ray ).

- Calibration Standards : Use certified reference materials to ensure instrument accuracy.

- Peer Review : Compare methodologies with published protocols (e.g., SHELX refinement criteria or RIFM safety assessments ).

Q. Key Notes

- Stereochemistry : The (2S) configuration may enhance bioactivity or fragrance longevity compared to (2R) .

- Data Reliability : Cross-validate results with NIST databases and peer-reviewed protocols .

- Research Gaps : Limited direct data on this compound necessitates extrapolation from structurally analogous compounds .

属性

IUPAC Name |

(2S)-1-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPJHVGLFETDG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。